Cycloartanol
Overview
Description
Cycloartanol is a triterpenoid compound that belongs to the sterol class of steroids. It is a significant precursor in the biosynthesis of various plant sterols and is often found in plants. This compound is chemically distinct from the steroids of fungi and animals, which are produced from lanosterol. This compound plays a crucial role in the synthesis of almost all plant steroids, making it an essential component in plant biochemistry .
Mechanism of Action
Target of Action
Cycloartanol, a phytosterol compound, is a key precursor substance for the biosynthesis of numerous sterol compounds . It plays a significant role in the biosynthesis of Brassinosteroids (BRs), a class of steroid plant hormones . BRs participate in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination, as well as in responding to environmental stresses .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. It is demethylated at C-4 by the demethylation complex to produce 31-nor-cycloartenol, which is further taken by the sterol-C24-methyltransferase (ERG6) to produce cycloeucalenol . This interaction results in changes in the structure of the sterol compounds, leading to the production of different types of BRs .
Biochemical Pathways
This compound is involved in the biosynthesis of BRs via cycloartenol and this compound dependent pathways . The biosynthesis of BRs can be synthesized by a pathway dependent on cycloartenol or this compound . The C27-BR biosynthesis pathway starts from the conversion of cycloartenol to this compound . This pathway leads to the synthesis of different types of BRs, which have various roles in plant growth and development .
Pharmacokinetics
It is known that this compound is a key precursor substance for the biosynthesis of numerous sterol compounds , suggesting that it is metabolized into various sterol compounds in plants.
Result of Action
The action of this compound results in the production of various sterol compounds, including BRs . These compounds have a variety of pharmacological activities such as anti-inflammatory, anti-tumor, antioxidant, antibiosis, and anti-Alzheimer’s disease . Furthermore, they play an important role in plant growth and development .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the biosynthesis of BRs via cycloartenol and this compound dependent pathways is a complex process that can be affected by environmental stresses . .
Biochemical Analysis
Biochemical Properties
Cycloartanol plays a crucial role in biochemical reactions. It is the committed precursor for plant sterols (cholesterol and C-24 alkyl phytosterols) generated by cycloartenol synthase (CAS) . It also exhibits strong antioxidant activity .
Cellular Effects
The cellular effects of this compound are significant. For instance, in tobacco BY-2 cells, the inhibition of cycloartenol synthase (CAS), an oxidosqualene cyclase that catalyzes the first committed step in the sterol pathway of plants, induced proteins that appear to mitigate the negative effects of chemical exposure .
Molecular Mechanism
Cycloartenol exerts its effects at the molecular level through various mechanisms. It is involved in the biosynthesis of sterols through lanosterol and cycloartenol . The cholesterol pathway comprises 12 enzymes acting in 10 steps, with half of the cholesterogenesis-specific enzymes evolving through gene duplication and divergence from phytosterol biosynthetic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in tobacco BY-2 cells treated with RO 48-8071, a potent inhibitor of oxidosqualene cyclization, short-term treatments resulted in accumulation of oxidosqualene with no changes in the final sterol products .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key compound for the biosynthesis of phytosterols as well as cholesterol in plants, by methylation at the C24-position by the C-24 sterol methyltransferase SMT1, or by Δ24 reduction via Sterol Side Chain Reductase 2 (SSR2), respectively .
Subcellular Localization
The subcellular localization of this compound synthase, the enzyme that catalyzes the formation of this compound, has been studied in yeast. It was found that enzymes from Trypanosoma cruzi and Arabidopsis thaliana have high affinity for lipid particles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloartanol is synthesized from the triterpenoid squalene. The biosynthesis begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase (CAS1). This reaction forms cycloartenol, which can then be converted to this compound through further enzymatic reactions .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources. The stems and leaves of certain plants, such as Coix lacryma-jobi L., are used for extraction. The structural identification of the compound is determined using techniques like ultraviolet spectroscopy, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Cycloartanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of other sterols and triterpenoids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various phytosterols and triterpenoids, which are crucial for plant growth and development .
Scientific Research Applications
Cycloartanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sterols and triterpenoids.
Biology: this compound plays a role in the biosynthesis of phytosterols, which are essential for cell membrane structure and function.
Industry: this compound is used in the production of various plant-based products and supplements.
Comparison with Similar Compounds
Cycloartanol is unique compared to other similar compounds due to its specific role in plant sterol biosynthesis. Similar compounds include:
Lanosterol: The precursor for steroids in fungi and animals.
Cycloartenol: The immediate precursor to this compound in the biosynthesis pathway.
Phytosterols: Such as campesterol, stigmasterol, and sitosterol, which are derived from this compound
This compound’s uniqueness lies in its specific involvement in the biosynthesis of plant sterols, distinguishing it from lanosterol and other sterols found in fungi and animals.
Properties
IUPAC Name |
7,7,12,16-tetramethyl-15-(6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABASAWVVRQMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310366 | |
Record name | Cycloartanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-58-3 | |
Record name | NSC226173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycloartanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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